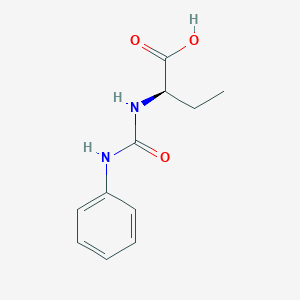![molecular formula C21H25N3 B14219893 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole CAS No. 827326-44-3](/img/structure/B14219893.png)
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that features both an indole and a piperazine moiety. Indole derivatives are known for their significant biological activities, while piperazine derivatives are widely used in pharmaceuticals due to their diverse therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The piperazine moiety enhances its pharmacokinetic properties, making it a valuable compound for drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-5-nitro-1H-indole
- 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide .
Uniqueness
The uniqueness of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole lies in its dual functionality, combining the biological activity of indole derivatives with the pharmacokinetic advantages of piperazine derivatives. This makes it a promising candidate for various scientific and medical applications .
Propiedades
Número CAS |
827326-44-3 |
|---|---|
Fórmula molecular |
C21H25N3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H25N3/c1-16-6-5-9-21(17(16)2)24-12-10-23(11-13-24)15-18-14-22-20-8-4-3-7-19(18)20/h3-9,14,22H,10-13,15H2,1-2H3 |
Clave InChI |
WPTJQRPJBCUVFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CNC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)
![(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14219824.png)

![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)

![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)


![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)

![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)

![1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate](/img/structure/B14219896.png)
